Nagaba
Overview
Description
Arachidonoyl gamma-aminobutyric acid is a bioactive lipid molecule that combines arachidonic acid with gamma-aminobutyric acid. This compound is known for its neuroprotective and cerebrovascular effects, making it a significant subject of study in pharmacology and neuroscience .
Preparation Methods
Synthetic Routes and Reaction Conditions: Arachidonoyl gamma-aminobutyric acid can be synthesized through the acylation of gamma-aminobutyric acid with arachidonic acid. This process typically involves the use of coupling reagents such as dicyclohexylcarbodiimide and dimethylaminopyridine in an organic solvent like dichloromethane .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Arachidonoyl gamma-aminobutyric acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Substitution reactions can occur at the gamma-aminobutyric acid moiety, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of arachidonoyl gamma-aminobutyric acid .
Scientific Research Applications
Arachidonoyl gamma-aminobutyric acid has a wide range of scientific research applications:
Chemistry: It is used to study the properties and reactions of bioactive lipids.
Biology: The compound is investigated for its role in cellular signaling and neuroprotection.
Medicine: Arachidonoyl gamma-aminobutyric acid is explored for its potential therapeutic effects in conditions such as ischemia and neurodegenerative diseases.
Industry: It may have applications in the development of pharmaceuticals and nutraceuticals
Mechanism of Action
Arachidonoyl gamma-aminobutyric acid exerts its effects through several mechanisms:
Comparison with Similar Compounds
- Arachidonoyl glycine
- Arachidonoyl phenylalanine
- Arachidonoyl tyrosine
- Arachidonoyl tryptophan
Comparison: Arachidonoyl gamma-aminobutyric acid is unique due to its combination of arachidonic acid and gamma-aminobutyric acid, which imparts distinct neuroprotective and cerebrovascular properties. While other arachidonoyl amino acids also exhibit bioactivity, the specific effects and mechanisms of arachidonoyl gamma-aminobutyric acid make it particularly valuable in research focused on neuroprotection and cerebrovascular health .
Properties
IUPAC Name |
4-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)25-22-19-21-24(27)28/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-22H2,1H3,(H,25,26)(H,27,28)/b7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUDIEXTAYKJNX-DOFZRALJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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